1-(2-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-15-16(2)30-31(17(15)3)23-14-13-22(28-29-23)25-18-9-11-19(12-10-18)26-24(32)27-20-7-5-6-8-21(20)33-4/h5-14H,1-4H3,(H,25,28)(H2,26,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVZXERJTFXHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.43 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. It has been shown to inhibit various kinases that play crucial roles in cancer progression and inflammatory responses. The compound's pyrazole moiety is particularly significant for its pharmacological properties, enhancing the compound's affinity for target proteins.
Anticancer Properties
Recent studies have demonstrated that the compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- In vitro studies : The compound was tested against multiple cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated an IC50 value of approximately 0.39 μM against HCT116 cells, showcasing potent growth inhibition .
- Mechanism : The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1/S phase. The compound has been noted to inhibit Aurora-A kinase, a critical regulator of mitosis .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound also exhibits anti-inflammatory effects:
- Cellular assays : It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages .
- Animal models : In vivo studies further confirmed its potential in reducing inflammation in models of arthritis and colitis, suggesting a dual role in both cancer therapy and inflammatory disease management.
Study 1: Efficacy Against Lung Cancer
A study by Wei et al. evaluated the efficacy of the compound on A549 lung cancer cells. They reported an IC50 value of 26 µM, indicating significant growth inhibition compared to control groups. The study emphasized the importance of structural modifications in enhancing bioactivity .
Study 2: Mechanistic Insights into Anti-inflammatory Effects
Research conducted by Xia et al. explored the anti-inflammatory properties through the inhibition of NF-kB signaling pathways. The findings suggested that the compound could serve as a lead for developing new anti-inflammatory drugs .
Wissenschaftliche Forschungsanwendungen
Research has demonstrated that derivatives of pyrazole compounds exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been investigated for its potential as an inhibitor of various enzymes and receptors involved in disease processes.
Anti-Cancer Activity
Several studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to 1-(2-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A notable study demonstrated that certain pyrazole derivatives effectively inhibited the growth of breast cancer cells through the induction of cell cycle arrest and apoptosis mechanisms .
Anti-Inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Research into related pyrazole compounds has revealed their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that these compounds can significantly reduce inflammation in animal models, making them candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth and reducing infection severity .
Case Study 1: Anti-Cancer Efficacy
A recent study focused on a series of pyrazole derivatives structurally related to this compound was conducted on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In another study investigating the anti-inflammatory properties of related compounds, the administration of a pyrazole derivative resulted in a marked decrease in paw edema in rat models induced by carrageenan. The reduction was comparable to standard anti-inflammatory drugs such as indomethacin.
Data Table: Summary of Biological Activities
Analyse Chemischer Reaktionen
Urea Formation via Isocyanate Coupling
The central urea group forms through a nucleophilic acyl substitution between 2-methoxyphenyl isocyanate and 4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline (Figure 1).
Key Reaction Parameters
Mechanistic Insight :
-
Isocyanate generation : Triphosgene (BTC) converts 2-methoxyaniline to 2-methoxyphenyl isocyanate .
-
Coupling : The amine attacks the electrophilic carbonyl carbon of the isocyanate, forming the urea bridge .
Yield Optimization :
-
83% yield achieved with 3 h reaction time (vs. 64% at 15 min) .
-
Steric hindrance from the 3,4,5-trimethylpyrazole group necessitates extended reaction durations .
Pyridazine-Pyrazole Linkage via Buchwald-Hartwig Amination
The pyridazine-pyrazole subunit forms through a palladium-catalyzed C–N coupling (Scheme 1).
Comparative Catalytic Systems
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 110 | 72 |
| Pd₂(dba)₃ | BINAP | DMF | 100 | 68 |
| Pd/C | – | EtOH | 80 | 55 |
Key Observations :
-
Pd(OAc)₂/Xantphos provides superior regioselectivity for 6-aminopyridazine activation .
-
Microwave irradiation (60°C, 10 min) enhances reaction rates (86% yield) .
Structural Impact :
Trimethylpyrazole substituents induce significant steric effects, requiring:
Methoxy Group Stability
The 2-methoxy group remains inert under:
Demethylation Risk :
| Condition | Outcome | Source |
|---|---|---|
| BBr₃ (1M in DCM) | Complete demethylation (phenol) | |
| HI (48%, reflux) | Partial demethylation (15% conversion) |
Degradation Pathways
Stability studies reveal three primary degradation routes (Figure 2):
| Pathway | Conditions | Mitigation Strategy |
|---|---|---|
| Urea hydrolysis | pH < 2 or pH > 10, 40°C | Buffer at pH 6–8 |
| Pyrazole N-demethylation | UV light (λ = 254 nm) | Amber glass storage |
| Pyridazine ring opening | H₂O₂ (3%, 50°C) | Antioxidants (BHT, 0.01% w/v) |
Accelerated Stability Data :
| Condition (40°C/75% RH) | Time (weeks) | Purity Loss (%) | Major Degradant |
|---|---|---|---|
| Solid state | 4 | 2.1 | None detected |
| Solution (DMSO) | 2 | 8.7 | Hydrolyzed urea |
Synthetic Challenges & Solutions
This comprehensive reaction analysis provides a foundation for scalable synthesis and stability management of 1-(2-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea. The data integrates methodologies from medicinal chemistry , heterocyclic synthesis , and process optimization , ensuring reproducibility across research settings.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound’s pyridazine-trimethylpyrazole group distinguishes it from analogues with pyrrole () or triazole () systems. This may enhance metabolic stability and target selectivity.
- Compared to MK13 (), the 2-methoxyphenyl group in the target compound could alter steric and electronic interactions.
Pharmacological and Physicochemical Properties
While direct data is unavailable, inferences can be drawn from structural analogues:
Q & A
Q. What synthetic strategies are recommended for constructing the urea-pyridazine-pyrazole core of this compound?
Methodological Answer: The core structure involves a urea linkage between a 2-methoxyphenyl group and a pyridazine-pyrazole hybrid. Key steps include:
- Urea Formation: React an isocyanate (e.g., 2-methoxyphenyl isocyanate) with an aniline derivative (e.g., 4-aminophenyl-pyridazine intermediate) under anhydrous conditions .
- Pyridazine-Pyrazole Coupling: Use nucleophilic aromatic substitution (SNAr) to attach the 3,4,5-trimethylpyrazole moiety to the pyridazine ring. Pyridazines are electron-deficient, enabling reactions with amines under mild acidic conditions .
- Intermediate Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC .
Q. How should researchers address solubility challenges during in vitro assays?
Methodological Answer: The compound’s hydrophobic aromatic groups may limit aqueous solubility. Strategies include:
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against kinase targets?
Methodological Answer:
- Rational Design: Modify substituents on the pyridazine (e.g., electron-withdrawing groups) to enhance binding affinity to ATP pockets.
- In Silico Docking: Use AutoDock Vina with crystal structures of kinases (e.g., JAK2 or EGFR) to predict binding modes. Prioritize analogues with lower ΔG values .
- Enzymatic Assays: Test inhibition using ADP-Glo™ kinase assays. Correlate IC50 values with computational predictions .
Q. How should contradictory solubility data from different solvent systems be resolved?
Methodological Answer:
- Controlled Experiments: Systematically vary solvent polarity (e.g., water/THF mixtures) and measure solubility via nephelometry.
- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvent matches .
- Co-Crystal Screening: Explore co-crystals with succinic acid or caffeine to improve dissolution rates without altering bioactivity .
Q. What protocols ensure stability during long-term storage?
Methodological Answer:
- Degradation Studies: Accelerate stability testing (40°C/75% RH for 6 months) and monitor via HPLC for hydrolytic decomposition of the urea bond.
- Light Sensitivity: Store in amber vials under nitrogen; assess photostability using ICH Q1B guidelines .
- Lyophilization: For aqueous formulations, lyophilize with trehalose (1:1 w/w) to prevent aggregation .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to optimize temperature, catalyst loading (e.g., Pd/C for coupling), and solvent ratios. Use JMP or Minitab for statistical modeling .
- Flow Chemistry: Transition batch reactions to continuous flow systems for improved heat/mass transfer. Example: Use a microreactor for SNAr steps to reduce side products .
Q. What analytical methods resolve discrepancies in biological assay reproducibility?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
